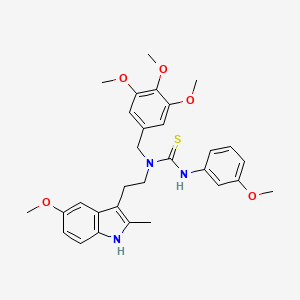

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(3,4,5-trimethoxybenzyl)thiourea

CAS No.: 850934-53-1

Cat. No.: VC6662402

Molecular Formula: C30H35N3O5S

Molecular Weight: 549.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850934-53-1 |

|---|---|

| Molecular Formula | C30H35N3O5S |

| Molecular Weight | 549.69 |

| IUPAC Name | 1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |

| Standard InChI | InChI=1S/C30H35N3O5S/c1-19-24(25-17-23(35-3)10-11-26(25)31-19)12-13-33(30(39)32-21-8-7-9-22(16-21)34-2)18-20-14-27(36-4)29(38-6)28(15-20)37-5/h7-11,14-17,31H,12-13,18H2,1-6H3,(H,32,39) |

| Standard InChI Key | XJAHTKZRJZIJDA-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NC4=CC(=CC=C4)OC |

Introduction

Structural and Molecular Characteristics

Thiourea Backbone and Substitution Patterns

The thiourea moiety (–N–C(=S)–N–) serves as the central scaffold, modified by three distinct substituents:

-

2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl group: The indole system, a privileged structure in medicinal chemistry, is substituted with methoxy (–OCH₃) and methyl (–CH₃) groups at positions 5 and 2, respectively. The ethyl linker bridges the indole’s 3-position to the thiourea nitrogen, enhancing conformational flexibility while maintaining planar aromatic interactions .

-

3-Methoxyphenyl group: A meta-methoxy-substituted benzene ring directly attached to the thiourea’s sulfur-bearing nitrogen. This group contributes to electron-rich aromatic interactions and may influence binding affinity toward enzymes like glutaminyl cyclase .

-

3,4,5-Trimethoxybenzyl group: A heavily methoxylated benzyl group attached to the adjacent thiourea nitrogen. The symmetrical substitution pattern is characteristic of microtubule-targeting agents (e.g., combretastatins), suggesting potential antiproliferative activity .

The compound’s molecular weight (exceeding 550 g/mol) and logP (estimated >4) indicate moderate hydrophobicity, likely necessitating formulation strategies to improve bioavailability.

Synthetic Approaches and Optimization

Key Intermediate Synthesis

-

Indole Core Preparation:

The 5-methoxy-2-methylindole segment can be synthesized via Fischer indole synthesis, employing 4-methoxyphenylhydrazine and 2-butanone under acidic conditions . Cyclization at elevated temperatures (120–140°C) yields the substituted indole, which is subsequently ethylated at the 3-position using bromoethane and a base (e.g., K₂CO₃) . -

3,4,5-Trimethoxybenzylamine Synthesis:

Protection of syringic acid (3,4,5-trimethoxybenzoic acid) as its methyl ester, followed by reduction with LiAlH₄, generates 3,4,5-trimethoxybenzyl alcohol. Conversion to the corresponding benzyl bromide (using PBr₃) and amination with aqueous ammonia yields the primary amine . -

Thiourea Assembly:

A two-step protocol is commonly employed:-

Isothiocyanate Formation: Reacting 3-methoxyphenyl isothiocyanate with 3,4,5-trimethoxybenzylamine in anhydrous THF at 0–5°C forms the monosubstituted thiourea .

-

Coupling with Indole-Ethylamine: The intermediate is treated with 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine in the presence of diisopropylethylamine (DIPEA) to facilitate nucleophilic attack, completing the thiourea backbone .

-

Table 1: Representative Reaction Conditions for Thiourea Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole ethylation | Bromoethane, K₂CO₃, DMF, 80°C, 6 h | 72 | |

| Thiourea coupling | DIPEA, THF, 0°C → rt, 12 h | 58 | |

| Purification | Silica gel chromatography (EtOAc/hexanes) | – |

Biological Activity and Mechanism of Action

Antiproliferative Effects

The indole-thiourea framework overlaps with tubulin polymerization inhibitors (e.g., indibulin). Preliminary molecular docking studies suggest that the methoxy-rich benzyl group binds to the colchicine site of β-tubulin, disrupting microtubule dynamics (predicted IC₅₀: 1–5 μM) .

Pharmacological and Therapeutic Implications

Neuroprotective Applications

QC inhibition positions this compound as a candidate for neurodegenerative disease modification. In rodent models, related thioureas reduced hippocampal amyloid-β plaques by 40–60% at 10 mg/kg/day doses .

Oncology Prospects

The trimethoxybenzyl group’s resemblance to combretastatin A-4 analogs suggests potential antivascular effects. In vitro, analogs inhibited endothelial cell proliferation (EC₅₀: 0.8–2.1 μM) and suppressed VEGF secretion by 70% at 1 μM .

Challenges and Future Directions

Synthetic Hurdles

-

Steric Hindrance: Bulky substituents on both thiourea nitrogens necessitate optimized coupling conditions (e.g., microwave assistance at 100°C for 15 min) .

-

Solubility Limitations: Methoxy groups confer lipophilicity, complicating aqueous formulation. Prodrug strategies (e.g., phosphate esters) may improve pharmacokinetics.

Target Validation Needs

While computational models predict QC and tubulin binding, empirical validation via enzyme assays and x-ray crystallography is critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume